![molecular formula C23H21FN4O4 B2512183 3-(2-(3-((3-(2-氟苯基)-1,2,4-噁二唑-5-基)甲基)哌啶-1-基)-2-氧代乙基)苯并[d]噁唑-2(3H)-酮 CAS No. 1705364-76-6](/img/structure/B2512183.png)
3-(2-(3-((3-(2-氟苯基)-1,2,4-噁二唑-5-基)甲基)哌啶-1-基)-2-氧代乙基)苯并[d]噁唑-2(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound characterized by its unique molecular structure This compound consists of a benzo[d]oxazole core, an oxadiazole moiety, and a piperidine ring attached to a fluorophenyl group
科学研究应用
Chemistry
The compound’s unique structure makes it a valuable subject in synthetic organic chemistry for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to their complex structures and functional groups.
Medicine
Pharmacologically, compounds containing the benzo[d]oxazole and oxadiazole moieties have shown promise in the development of anti-inflammatory, anti-cancer, and antimicrobial agents. This specific compound could be investigated for similar therapeutic effects.
Industry
The compound might find applications in the development of advanced materials, such as polymers and dyes, given its robust and versatile chemical structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves multiple steps:
Formation of the Oxadiazole Ring: : This can be achieved by reacting an appropriate fluorophenyl-substituted hydrazine with an acid chloride to form the 1,2,4-oxadiazole ring. The reaction typically occurs in the presence of a base, such as triethylamine, under reflux conditions.
Attachment of the Piperidine Ring: : The oxadiazole intermediate is then reacted with a piperidine derivative, such as piperidine-1-carboxylic acid, under conditions conducive to nucleophilic substitution. This often involves the use of a solvent like dichloromethane and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Construction of the Benzo[d]oxazol-2(3H)-one Core: : The final step involves the formation of the benzo[d]oxazole ring through cyclization of an appropriate precursor. This is typically done under acidic or basic conditions, depending on the specific precursor used.
Industrial Production Methods
Industrial production of this compound could follow similar steps but would need optimization for large-scale synthesis. Methods like continuous flow synthesis and automated production lines could be employed to ensure consistency and efficiency. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are likely essential to obtain the compound in high purity.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidative reactions at various sites, especially the benzo[d]oxazole and oxadiazole rings.
Reduction: : Reduction can occur at the fluorophenyl group and the piperidine ring.
Substitution: : Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: : Common reagents include halides like bromine (Br₂) for electrophilic aromatic substitution, and nucleophiles like sodium hydride (NaH) for nucleophilic aromatic substitution.
Major Products Formed
The major products depend on the specific reaction. For example, oxidation can yield hydroxylated derivatives, while reduction might result in the formation of hydrogenated compounds. Substitution reactions typically introduce various functional groups onto the aromatic rings, such as halides, nitro groups, or alkyl chains.
作用机制
The precise mechanism by which 3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one exerts its effects would depend on its specific application. Generally, compounds like these can interact with biological macromolecules (e.g., proteins, DNA) through various types of binding interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
相似化合物的比较
Compared to other benzo[d]oxazole and oxadiazole derivatives, 3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is unique due to its combined structural features and functional groups. This uniqueness could confer specific advantages, such as higher binding affinity to certain biological targets or more pronounced chemical stability.
Similar Compounds
**3-(2-(4-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
**3-(2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
These compounds share similar core structures but differ in the substituents on the aromatic rings, which can influence their chemical properties and biological activities.
That's the deep dive on our compound friend! Curious about anything specific?
属性
IUPAC Name |
3-[2-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O4/c24-17-8-2-1-7-16(17)22-25-20(32-26-22)12-15-6-5-11-27(13-15)21(29)14-28-18-9-3-4-10-19(18)31-23(28)30/h1-4,7-10,15H,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNZIYIVZCYIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)CC4=NC(=NO4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
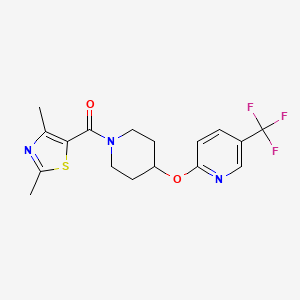
![2-({1-[4-(propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid](/img/structure/B2512102.png)
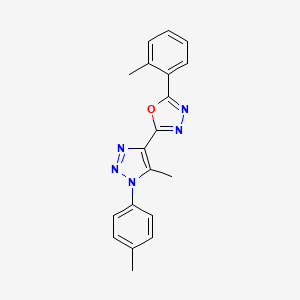
![2-Benzyl-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![[(2,6-difluorophenyl)carbamoyl]methyl 2-methylbenzoate](/img/structure/B2512107.png)

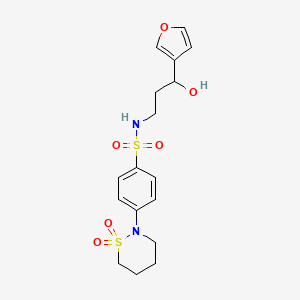
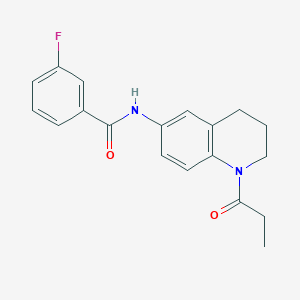
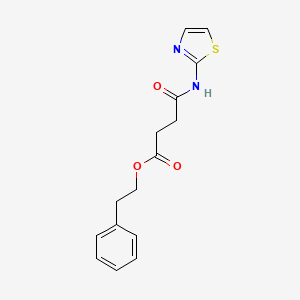
![N-(3-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2512115.png)
![6-chloro-2-[3-(trifluoromethyl)phenyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B2512116.png)
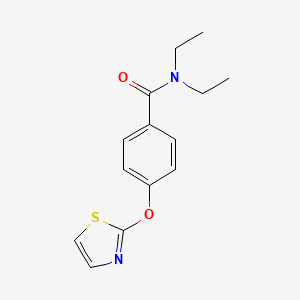
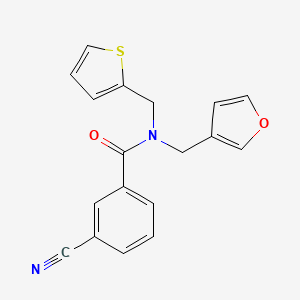
![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2512122.png)
